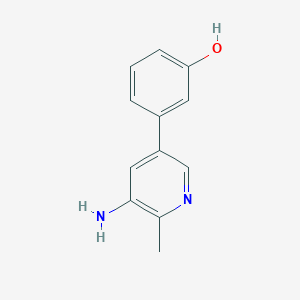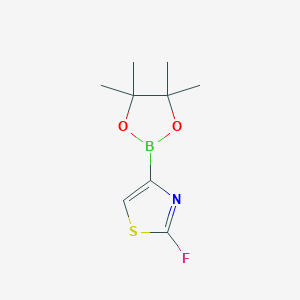
2-Fluorothiazole-4-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluorothiazole-4-boronic acid pinacol ester is a boronic acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is known for its unique chemical properties, which make it an excellent reagent for organic synthesis and medicinal chemistry.
Applications De Recherche Scientifique
2-Fluorothiazole-4-boronic acid pinacol ester has several potential scientific research applications. It can be used as a reagent in organic synthesis to prepare a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. It is also used in medicinal chemistry to develop new drugs for the treatment of various diseases, such as cancer, diabetes, and inflammation.
Mécanisme D'action
The mechanism of action of 2-Fluorothiazole-4-boronic acid pinacol ester is not fully understood. However, it is believed to act as a boronate ester, which can form reversible covalent bonds with certain biomolecules, such as serine proteases and kinases. This interaction can modulate the activity of these enzymes and lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
2-Fluorothiazole-4-boronic acid pinacol ester has been shown to have various biochemical and physiological effects. It can inhibit the activity of certain enzymes, such as proteases and kinases, which play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. It can also modulate the expression of certain genes, which can affect the cellular response to various stimuli, such as oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Fluorothiazole-4-boronic acid pinacol ester in lab experiments is its versatility. It can be used as a reagent in various organic synthesis reactions and as a tool in medicinal chemistry research. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for many researchers. However, one of the limitations of using this compound is its potential toxicity. It can cause adverse effects in living organisms, and therefore, it should be handled with care in the lab.
Orientations Futures
There are several future directions for the research on 2-Fluorothiazole-4-boronic acid pinacol ester. One of the areas of interest is the development of new drugs based on this compound. Researchers are exploring its potential as a therapeutic agent for various diseases, such as cancer, diabetes, and inflammation. Another area of interest is the optimization of its synthesis and purification methods, which can improve its efficiency and reduce its cost. Additionally, researchers are investigating its potential applications in materials science, such as the development of new polymers and catalysts.
In conclusion, 2-Fluorothiazole-4-boronic acid pinacol ester is a versatile compound with potential applications in various fields of research. Its unique chemical properties make it an excellent reagent for organic synthesis and medicinal chemistry. Further research is needed to fully understand its mechanism of action and explore its potential applications in drug development and materials science.
Méthodes De Synthèse
The synthesis of 2-Fluorothiazole-4-boronic acid pinacol ester involves the reaction of 2-Fluorothiazole with boronic acid in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere of nitrogen or argon. The product is then purified by column chromatography or recrystallization.
Propriétés
IUPAC Name |
2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BFNO2S/c1-8(2)9(3,4)14-10(13-8)6-5-15-7(11)12-6/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJURBLCZACLQSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorothiazole-4-boronic acid pinacol ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





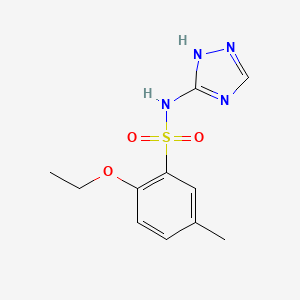
![1-[(2-Chlorophenyl)methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7580301.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B7580305.png)

![3-chloro-N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7580324.png)
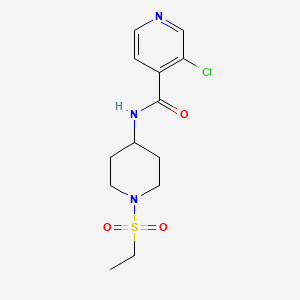
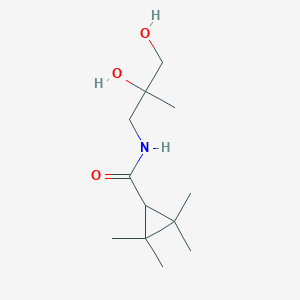
![3-chloro-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7580338.png)

